The synthesis of 2-Amino-2-(2-fluorophenyl)ethanol typically involves the asymmetric reduction of 2-fluoroacetophenone. The process can be carried out using chiral catalysts or reducing agents, with hydrogen gas often employed under controlled conditions.
The molecular formula of 2-Amino-2-(2-fluorophenyl)ethanol is . The structure features:
The chemical behavior of 2-Amino-2-(2-fluorophenyl)ethanol encompasses several types of reactions:
The mechanism of action for 2-Amino-2-(2-fluorophenyl)ethanol involves its interaction with biological targets such as enzymes and receptors. The presence of both amino and hydroxyl groups allows for hydrogen bonding, which is crucial for binding interactions.
The applications of 2-Amino-2-(2-fluorophenyl)ethanol span several scientific fields:
2-Amino-2-(2-fluorophenyl)ethanol is a fluorinated β-amino alcohol with the molecular formula C₈H₁₀FNO and a molecular weight of 155.17 g/mol. Its IUPAC name is 2-amino-2-(2-fluorophenyl)ethan-1-ol, though it is also documented as 2-fluorophenylglycinol or β-amino-2-fluorobenzeneethanol in chemical databases [9]. The compound features a chiral center at the carbon bearing the amino group, leading to (R)- and (S)-enantiomers, each with distinct physicochemical and biochemical properties. Key identifiers include:
FC1=CC=CC=C1C(N)CO
FC1=CC=CC=C1[C@H](N)CO
[6] FC1=CC=CC=C1[C@@H](N)CO
[8] Table 1: Physicochemical Properties of 2-Amino-2-(2-fluorophenyl)ethanol
Property | Value | Conditions |
---|---|---|
Molecular Weight | 155.17 g/mol | - |
Density | 1.20 ± 0.1 g/cm³ | Solid state |
Boiling Point | 282.9 ± 25.0 °C | 760 mmHg |
Flash Point | 124.9 ± 23.2 °C | - |
LogP (Partition Coefficient) | 0.47 | Experimental [9] |
Topological Polar Surface Area | 46.25 Ų | Calculated [6] |
The ortho-fluorine substituent on the phenyl ring induces steric and electronic effects that influence molecular conformation and reactivity. The hydrochloride salt form (e.g., (S)-enantiomer, CAS 1269773-22-9) enhances water solubility and crystallinity, with a molecular weight of 191.63 g/mol . Spectroscopic characterization includes nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, confirming functional groups and chiral purity [9].
The synthesis of 2-amino-2-(2-fluorophenyl)ethanol emerged as a critical focus in the late 1990s–early 2000s, driven by demand for enantiopure intermediates in pharmaceutical synthesis. Early routes relied on stoichiometric reducing agents like sodium borohydride for the reduction of 2-fluoroacetophenone precursors, but these methods suffered from low enantioselectivity and poor atom economy . Advances in asymmetric catalysis in the 2010s revolutionized production:
Table 2: Evolution of Synthetic Methods for Enantiopure 2-Amino-2-(2-fluorophenyl)ethanol
Method | Key Reagents/Conditions | Advantages | Limitations |
---|---|---|---|
Stoichiometric Reduction | NaBH₄, methanol, 0°C | Simple setup | Low e.e. (≤50%) |
Asymmetric Hydrogenation | Ru-(S)-BINAP, H₂ (50 psi), 60°C | High e.e. (90–95%) | Catalyst cost |
Biocatalysis | Ketoreductase, NADPH cofactor, 30°C | >99% e.e., aqueous medium | Substrate specificity |
Continuous-Flow Synthesis | H₂, chiral catalyst, 70°C, 10 bar | Scalability, 97% purity | Complex equipment |
The commercial availability of both enantiomers since the 2010s (e.g., CAS 1213876-57-3 for (R)-enantiomer) reflects industrial adoption of these advanced methods [4] [8].
This compound’s chiral β-amino alcohol scaffold facilitates diverse pharmacophore interactions, making it indispensable for synthesizing bioactive molecules:
Table 3: Pharmaceutical Applications of Enantiopure Derivatives
Application | Enantiomer | Role in Synthesis | Target Molecule Class |
---|---|---|---|
Neurological Disorders | (S) | Precursor for γ-secretase inhibitors | Beta-amyloid regulators |
Antidepressants | (R) | Chiral auxiliary for SSRI scaffolds | Serotonin reuptake inhibitors |
Antibiotics | Racemate | Building block for fluoroquinolone analogs | DNA gyrase inhibitors |
Synthetic versatility is demonstrated through reactions at its functional groups:
The compound’s impact is underscored by commercial distribution as a "cold-chain" intermediate (e.g., BLD Pharm [8]), emphasizing its sensitivity and high value in multistep syntheses. Future directions include exploiting its chirality for peptide mimetics and covalent inhibitors, positioning it as a perennial building block in medicinal chemistry.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1